molecular formula C26H25BrN2O4 B300558 methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate

methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate

カタログ番号 B300558
分子量: 509.4 g/mol
InChIキー: JVGTXRYGCOYCGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate, also known as BRD0705, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the chromene family, which is known for its diverse biological activities.

作用機序

The mechanism of action of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been shown to have both biochemical and physiological effects on cancer cells. It has been reported to induce cell cycle arrest at the G2/M phase, which is associated with DNA damage and apoptosis. In addition, methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been shown to inhibit the activity of AKT and ERK, which are signaling pathways involved in cancer cell survival and proliferation. These effects have been observed in various cancer cell lines, suggesting that methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has broad-spectrum anticancer activity.

実験室実験の利点と制限

One advantage of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is its broad-spectrum anticancer activity, which makes it a promising candidate for combination therapy with other anticancer agents. In addition, the synthesis method for methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is relatively simple and can be scaled up for large-scale production. However, one limitation of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is its low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo. Further research is needed to optimize the formulation and delivery of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate for clinical use.

将来の方向性

There are several potential future directions for research on methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate. One direction is to investigate its mechanism of action in more detail, including its effects on epigenetic regulation and DNA damage response pathways. Another direction is to evaluate its efficacy and safety in preclinical animal models and clinical trials. Furthermore, the development of new formulations and delivery methods for methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate may improve its pharmacokinetics and therapeutic efficacy. Finally, the identification of biomarkers that predict response to methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate may help to select patients who are most likely to benefit from this therapy.

合成法

The synthesis of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate involves the reaction of 2-hydroxy-5-bromo-4-(benzyloxy)benzaldehyde with dimethylaminoethylamine and methyl cyanoacetate in the presence of piperidine as a catalyst. The resulting product is then treated with trifluoroacetic acid to yield methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate. This synthesis method has been reported in a research article published in the Journal of Medicinal Chemistry in 2013.

科学的研究の応用

Methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been studied for its potential therapeutic applications in cancer treatment. It has been reported to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

特性

製品名

methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate

分子式

C26H25BrN2O4

分子量

509.4 g/mol

IUPAC名

methyl 2-amino-4-(5-bromo-2-phenylmethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate

InChI

InChI=1S/C26H25BrN2O4/c1-29(2)18-10-11-19-22(14-18)33-25(28)24(26(30)31-3)23(19)20-13-17(27)9-12-21(20)32-15-16-7-5-4-6-8-16/h4-14,23H,15,28H2,1-3H3

InChIキー

JVGTXRYGCOYCGE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C(=O)OC)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4

正規SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C(=O)OC)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。